N-(3-Aminopropyl)adamantane-1-carboxamidehydrochloride
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Overview
Description
N-(3-Aminopropyl)adamantane-1-carboxamidehydrochloride is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure. The incorporation of adamantane moieties in various compounds often enhances their lipophilicity and stability, making them valuable in pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)adamantane-1-carboxamidehydrochloride typically involves the amidation of adamantane-1-carboxylic acid with 3-aminopropylamine. This reaction is often carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane . The reaction proceeds as follows:
- Dissolve adamantane-1-carboxylic acid in dichloromethane.
- Add 3-aminopropylamine and sodium hydroxide to the solution.
- Stir the mixture at room temperature for several hours.
- Extract the product and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)adamantane-1-carboxamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-(3-Aminopropyl)adamantane-1-carboxamidehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)adamantane-1-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit viral replication by targeting viral enzymes or proteins .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
Its adamantane moiety provides enhanced stability and lipophilicity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H25ClN2O |
---|---|
Molecular Weight |
272.81 g/mol |
IUPAC Name |
N-(3-aminopropyl)adamantane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H24N2O.ClH/c15-2-1-3-16-13(17)14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-12H,1-9,15H2,(H,16,17);1H |
InChI Key |
PEXKHLMNBUUQID-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN.Cl |
Origin of Product |
United States |
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